molecular formula C17H21NO4S B8008296 N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B8008296
M. Wt: 335.4 g/mol
InChI Key: KHGSAPGZRRBSCR-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a hydroxyphenyl group, and various alkyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyaniline, 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride, and appropriate solvents like dichloromethane or toluene.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and improve efficiency.

    Automated Purification Systems: For large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in its structure.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the sulfonamide group.

    5-isopropyl-2-methoxy-4-methylbenzenesulfonamide: Lacks the hydroxyphenyl group.

    N-(2-hydroxyphenyl)-benzenesulfonamide: Similar but without the isopropyl and methoxy substituents.

Uniqueness

N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-hydroxyphenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of hydroxy, methoxy, and isopropyl groups, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H19NO4S\text{C}_{14}\text{H}_{19}\text{N}\text{O}_4\text{S}

Antiproliferative Activity

Research has indicated that various sulfonamide derivatives exhibit significant antiproliferative effects against cancer cell lines. In particular, derivatives with hydroxyl and methoxy substitutions have shown promising results. For instance, compounds similar to this compound demonstrated IC50 values in low micromolar ranges against breast cancer cell lines (MCF-7) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
Hydroxy-substituted derivativeMCF-71.2
Benzimidazole derivativeHCT 1163.7

Antioxidative Activity

The antioxidative properties of sulfonamide derivatives have also been highlighted in several studies. Compounds with similar functional groups were shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models . The antioxidative capacity was measured using various spectroscopic methods, confirming their potential as therapeutic agents against oxidative damage.

Table 2: Antioxidative Activity Comparison

CompoundMethod UsedResult
This compoundDPPH AssaySignificant scavenging activity
Benzimidazole derivativeABTS AssayEnhanced antioxidative capacity

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Studies indicate that derivatives with similar structural features exhibit strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis . The minimum inhibitory concentration (MIC) was found to be as low as 8 µM for certain derivatives.

Case Studies

Several case studies have explored the therapeutic potential of sulfonamide derivatives:

  • Case Study on Anticancer Activity : A study demonstrated that a related compound exhibited selective cytotoxicity towards MCF-7 cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Case Study on Antioxidant Properties : Another investigation highlighted the ability of these compounds to protect against oxidative stress-induced cell death in vitro, indicating their role as potential neuroprotective agents .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidative Mechanism : It likely functions by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage.
  • Bacterial Inhibition : The sulfonamide moiety may interfere with bacterial folic acid synthesis, leading to growth inhibition.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-11(2)13-10-17(16(22-4)9-12(13)3)23(20,21)18-14-7-5-6-8-15(14)19/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGSAPGZRRBSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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